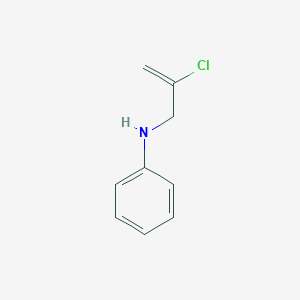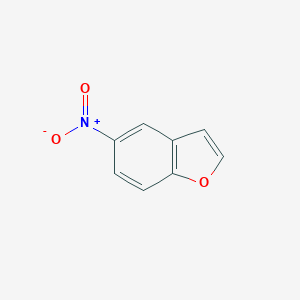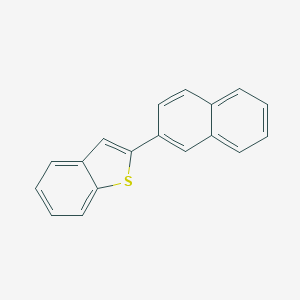
2-(2-Naphthyl)-1-thiaindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Naphthyl)-1-thiaindene (NT) is a heterocyclic compound that has gained considerable attention in scientific research due to its potential applications in various fields. NT is a sulfur-containing organic molecule that belongs to the family of thiaindenes, which are known for their unique electronic and optical properties.
作用機序
The mechanism of action of 2-(2-Naphthyl)-1-thiaindene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell survival. 2-(2-Naphthyl)-1-thiaindene has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
生化学的および生理学的効果
2-(2-Naphthyl)-1-thiaindene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(2-Naphthyl)-1-thiaindene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 2-(2-Naphthyl)-1-thiaindene for lab experiments is its ease of synthesis and purification. 2-(2-Naphthyl)-1-thiaindene is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(2-Naphthyl)-1-thiaindene is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 2-(2-Naphthyl)-1-thiaindene, including the development of new synthesis methods for improved yield and purity, the exploration of 2-(2-Naphthyl)-1-thiaindene-based materials for optoelectronic and biomedical applications, and the investigation of the mechanism of action of 2-(2-Naphthyl)-1-thiaindene in cancer cells. Additionally, the potential use of 2-(2-Naphthyl)-1-thiaindene as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.
合成法
2-(2-Naphthyl)-1-thiaindene can be synthesized by various methods, including the reaction of 2-naphthylamine with sulfur and a suitable oxidizing agent. Another method involves the reaction of 2-naphthylamine with sulfur monochloride, followed by oxidation with hydrogen peroxide. The purity and yield of the synthesized 2-(2-Naphthyl)-1-thiaindene can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-(2-Naphthyl)-1-thiaindene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 2-(2-Naphthyl)-1-thiaindene has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, 2-(2-Naphthyl)-1-thiaindene-based materials have been explored for their potential applications in light-emitting diodes and photovoltaic devices. In biomedicine, 2-(2-Naphthyl)-1-thiaindene has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
17164-77-1 |
|---|---|
製品名 |
2-(2-Naphthyl)-1-thiaindene |
分子式 |
C18H12S |
分子量 |
260.4 g/mol |
IUPAC名 |
2-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |
InChIキー |
VXNMJAGOXHIGRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |
その他のCAS番号 |
17164-77-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



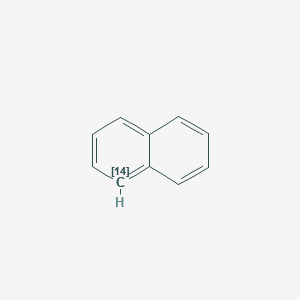
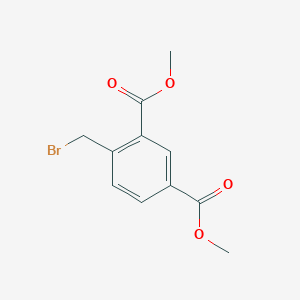
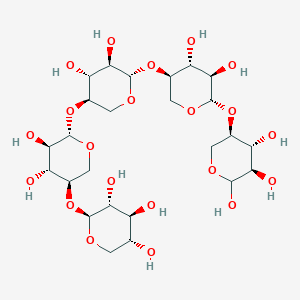
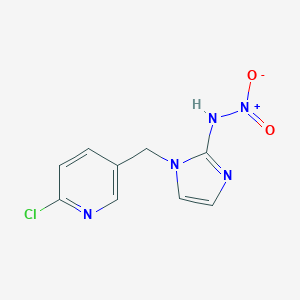
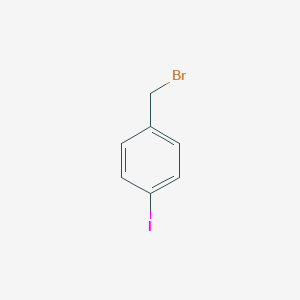
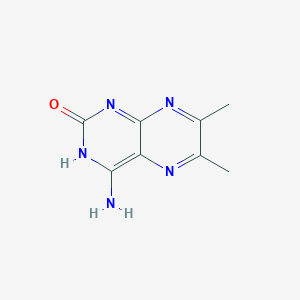
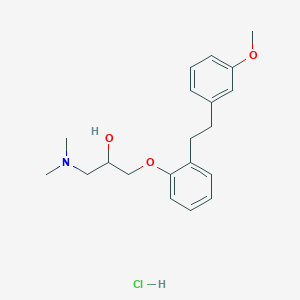
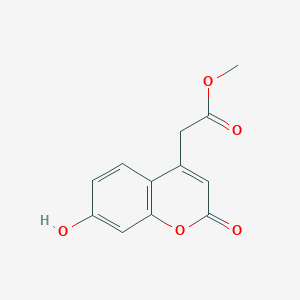
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
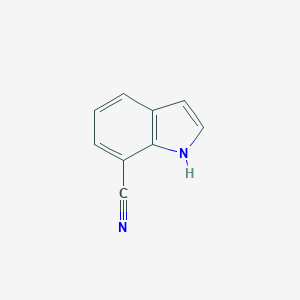
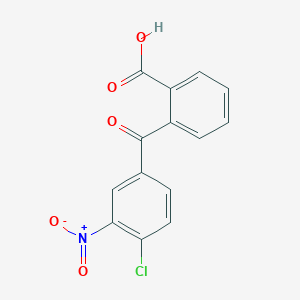
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
